molecular formula C15H21N3O3S B4818594 N'-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide

N'-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide

Cat. No. B4818594
M. Wt: 323.4 g/mol
InChI Key: KMQDNVQONJPTDU-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide, commonly known as Temozolomide, is an orally administered chemotherapy drug used for the treatment of brain tumors, specifically glioblastoma multiforme. Temozolomide has been approved by the FDA and is widely used in clinical practice.

Mechanism of Action

Temozolomide is a prodrug that is converted to its active form, MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide), in the liver. MTIC is a DNA alkylating agent that induces DNA damage and cell death in rapidly dividing cells, such as cancer cells. Temozolomide is selective for cancer cells because they have a higher rate of DNA replication and repair than normal cells.
Biochemical and Physiological Effects:
Temozolomide has been shown to be well-tolerated by patients with brain tumors. The most common side effects are nausea, vomiting, and fatigue. Temozolomide has also been shown to cause lymphopenia, a decrease in the number of white blood cells, which can increase the risk of infection. However, the benefits of Temozolomide in treating brain tumors outweigh the risks associated with the drug.

Advantages and Limitations for Lab Experiments

Temozolomide is a widely used drug in preclinical and clinical studies. The drug is relatively easy to synthesize and has a good safety profile. However, Temozolomide is selective for rapidly dividing cells, which limits its use in studying non-dividing cells. Additionally, Temozolomide has a short half-life, which can make it difficult to achieve consistent drug levels in experiments.

Future Directions

There are several potential future directions for Temozolomide research. One area of interest is the development of combination therapies that can enhance the efficacy of Temozolomide. Another area of research is the investigation of Temozolomide's potential use in other types of cancer, such as melanoma and lymphoma. Additionally, there is ongoing research to identify biomarkers that can predict which patients will respond to Temozolomide treatment.

Scientific Research Applications

Temozolomide has been extensively studied in preclinical and clinical trials. The drug has been shown to be effective in treating glioblastoma multiforme, a highly aggressive and malignant brain tumor. Temozolomide is also being investigated for its potential use in other types of cancer, including melanoma, lymphoma, and leukemia.

properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-12-5-7-13(8-6-12)10-16-17-15(19)14-4-3-9-18(11-14)22(2,20)21/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQDNVQONJPTDU-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 3
N'-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 4
N'-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 6
N'-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.